(R)-1-(2-Chlorophenyl)ethanamine hydrochloride is a chiral amine compound notable for its potential applications in medicinal chemistry and pharmacology. This compound, with the chemical formula CHClN·HCl, is recognized for its role as a building block in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
This compound can be classified under amines, specifically as a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom. It is derived from 2-chlorobenzylamine through specific synthetic routes that enhance its enantiomeric purity. The compound is often sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates.
The synthesis of (R)-1-(2-Chlorophenyl)ethanamine hydrochloride typically involves several steps:
For instance, one method reports using (R)-2,4-dichloro-alpha-methylbenzylamine and 4-phenylbenzaldehyde in a reaction yielding (R)-1-(2-chlorophenyl)ethanamine hydrochloride with a high purity of 99.1% and a yield of 72.9% .
The molecular structure of (R)-1-(2-Chlorophenyl)ethanamine hydrochloride can be represented as follows:
The compound exhibits typical features of secondary amines, including basicity due to the lone pair on nitrogen.
(R)-1-(2-Chlorophenyl)ethanamine hydrochloride participates in various chemical reactions:
These reactions are crucial for modifying the compound for specific pharmacological applications.
The mechanism of action for (R)-1-(2-Chlorophenyl)ethanamine hydrochloride primarily involves its interaction with neurotransmitter systems in the brain:
Research indicates that such interactions could lead to therapeutic effects in conditions like depression or anxiety disorders.
These properties are essential for handling and storage, particularly in pharmaceutical applications.
(R)-1-(2-Chlorophenyl)ethanamine hydrochloride has several applications:
This chiral amine salt is systematically named as (1R)-1-(2-chlorophenyl)ethan-1-amine hydrochloride under IUPAC conventions. Its molecular formula is C₈H₁₁Cl₂N (molecular weight: 192.09 g/mol), featuring a stereogenic carbon center at the benzylic position. Key identifiers include:
C[C@@H](N)C1=CC=CC=C1Cl.Cl [6] Table 1: Nomenclature and Identifiers
| Classification | Identifier |
|---|---|
| Systematic IUPAC Name | (1R)-1-(2-Chlorophenyl)ethan-1-amine hydrochloride |
| CAS Numbers | 1167414-92-7 (R-enantiomer), 856629-37-3 (unspecified stereochemistry) |
| Molecular Formula | C₈H₁₁Cl₂N |
| MDL Numbers | MFCD11101198 (R-enantiomer) [6], MFCD11841333 (unspecified) [3] |
Synonyms require careful interpretation, as "1-(2-Chlorophenyl)ethanaMine HCl" may denote racemic material [8], while "(R)-" designations confirm enantiopurity [6]. The compound’s chirality critically influences its physicochemical behavior and applications, distinguishing it from achiral analogues like 1,1,1-trichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethane [7].
The compound emerged as a specialty chiral building block during the early 2000s push for enantioselective pharmaceuticals. While exact discovery timelines are undocumented in public literature, its commercial availability (post-2010) correlates with:
Unlike historical pesticides such as DDT derivatives [7], this chiral amine was developed intentionally for precision synthesis, marking a shift toward stereochemically complex intermediates in drug discovery pipelines.
The molecular architecture features three critical elements:
Table 2: Structural Features and Functional Impacts
| Structural Element | Chemical Influence |
|---|---|
| (R)-configured chiral center | Dictates enantioselective recognition in biological systems and asymmetric synthesis |
| 2-Chlorophenyl ring | Ortho-chlorine induces torsional strain, planarizing the adjacent C-N bond |
| Protonated amine (·HCl) | Enhances water solubility and reduces oxidation susceptibility |
| Methyl group | Steric bulk prevents racemization by hindering imine formation |
This combination facilitates applications where chiral induction or directional molecular recognition is required. The ortho-chloro substituent particularly differentiates it from para-substituted analogs like (R)-1-(2,4-dichlorophenyl)ethanamine hydrochloride (CAS 791098-94-7) [4], which exhibits distinct electronic properties.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4